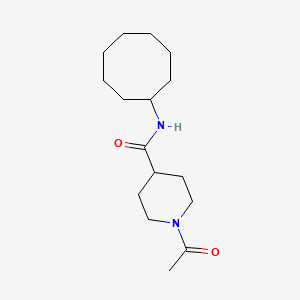![molecular formula C18H21N3O4S B5380798 methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using a variety of methods, and has been shown to have interesting biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has been shown to have activity against certain bacterial strains, as well as antitumor activity. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate in lab experiments is its potential for the development of new drugs for the treatment of various diseases. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the study of the inflammatory response and oxidative stress. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate. One direction is the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential toxicity. Finally, the study of its activity against certain bacterial strains may lead to the development of new antibiotics.
Synthesis Methods
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has been synthesized using a variety of methods, including the reaction of 3,4-dihydroquinoline-1-carboxylic acid with benzylamine and sulfonyl chloride. Other methods include the reaction of 3,4-dihydroquinoline-1-carboxylic acid with benzylamine and p-toluenesulfonyl chloride, and the reaction of 3,4-dihydroquinoline-1-carboxylic acid with benzylamine and methanesulfonyl chloride. The yield of the synthesis method varies depending on the specific method used.
Scientific Research Applications
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
methyl 6-(benzylsulfamoylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-18(22)21-11-5-8-15-12-16(9-10-17(15)21)20-26(23,24)19-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,19-20H,5,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXFHJPAPDHMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)
![methyl 2-({[(5-{1-[(4-fluorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5380724.png)


![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)


![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)

![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)

![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)